1-(4-methoxyphenyl)-N-(3-{[(4-methoxyphenyl)methyl]carbamoyl}phenyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-(4-methoxyphenyl)-N-(3-{[(4-methoxyphenyl)methyl]carbamoyl}phenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring, which is a five-membered lactam, and is substituted with methoxyphenyl and carbamoylphenyl groups. The presence of these functional groups suggests that the compound may exhibit interesting chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxyphenyl)-N-(3-{[(4-methoxyphenyl)methyl]carbamoyl}phenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the methoxyphenyl and carbamoylphenyl groups. One possible synthetic route could involve the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a γ-lactam or an amino acid derivative.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction using a methoxyphenyl halide and a suitable nucleophile.
Introduction of the Carbamoylphenyl Group: The carbamoylphenyl group can be introduced through a coupling reaction involving a carbamoyl chloride and an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of scalable processes for each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(4-methoxyphenyl)-N-(3-{[(4-methoxyphenyl)methyl]carbamoyl}phenyl)-5-oxopyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The methoxyphenyl groups can be oxidized to form phenolic derivatives.
Reduction: The carbamoyl group can be reduced to form amine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-N-(3-{[(4-methoxyphenyl)methyl]carbamoyl}phenyl)-5-oxopyrrolidine-3-carboxamide would depend on its specific biological target. Potential mechanisms could include:
Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Interaction with Receptors: It may interact with cell surface receptors, modulating signal transduction pathways.
DNA Intercalation: The compound could intercalate into DNA, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-methyl-5-pyrazolone: A compound with a similar pyrrolidine ring structure.
4-(4-Hydroxy-3-methoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan-1-yl-2-methoxyphenyl β-D-glucopyranoside: A compound with similar methoxyphenyl groups.
Bis[di(4-methoxyphenyl)amino]carbazole: A compound with similar methoxyphenyl and carbamoyl groups.
Uniqueness
1-(4-methoxyphenyl)-N-(3-{[(4-methoxyphenyl)methyl]carbamoyl}phenyl)-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-N-[3-[(4-methoxyphenyl)methylcarbamoyl]phenyl]-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O5/c1-34-23-10-6-18(7-11-23)16-28-26(32)19-4-3-5-21(14-19)29-27(33)20-15-25(31)30(17-20)22-8-12-24(35-2)13-9-22/h3-14,20H,15-17H2,1-2H3,(H,28,32)(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRHWCICKSLUDMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)NC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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